Cas no 593-00-0 (3-(2-fluoroethoxy)propan-1-amine)

3-(2-fluoroethoxy)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-fluoroethoxy)propan-1-amine
- 3-(2-Fluoroethoxy)propylamine
- AKOS006363844
- 593-00-0
- BRN 1734413
- EN300-1854127
- 3-04-00-00739 (Beilstein Handbook Reference)
- 3-(2'-Fluoroethoxy)propylamine
- Propylamine, 3-(2'-fluoroethoxy)-
- DTXSID90208018
-
- Inchi: InChI=1S/C5H12FNO/c6-2-5-8-4-1-3-7/h1-5,7H2
- InChI Key: QFTGUVPCABEGDA-UHFFFAOYSA-N
- SMILES: C(CN)COCCF
Computed Properties
- Exact Mass: 121.09036
- Monoisotopic Mass: 121.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 5
- Complexity: 43.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2A^2
- XLogP3: -0.2
Experimental Properties
- Density: 0.957
- Boiling Point: 170.3°C at 760 mmHg
- Flash Point: 56.8°C
- Refractive Index: 1.399
- PSA: 35.25
- LogP: 1.02160
3-(2-fluoroethoxy)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854127-0.25g |
3-(2-fluoroethoxy)propan-1-amine |
593-00-0 | 0.25g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1854127-5.0g |
3-(2-fluoroethoxy)propan-1-amine |
593-00-0 | 5g |
$3562.0 | 2023-05-27 | ||
Enamine | EN300-1854127-10.0g |
3-(2-fluoroethoxy)propan-1-amine |
593-00-0 | 10g |
$5283.0 | 2023-05-27 | ||
Enamine | EN300-1854127-0.5g |
3-(2-fluoroethoxy)propan-1-amine |
593-00-0 | 0.5g |
$1180.0 | 2023-09-18 | ||
Enamine | EN300-1854127-1.0g |
3-(2-fluoroethoxy)propan-1-amine |
593-00-0 | 1g |
$1229.0 | 2023-05-27 | ||
Enamine | EN300-1854127-0.05g |
3-(2-fluoroethoxy)propan-1-amine |
593-00-0 | 0.05g |
$1032.0 | 2023-09-18 | ||
Enamine | EN300-1854127-2.5g |
3-(2-fluoroethoxy)propan-1-amine |
593-00-0 | 2.5g |
$2408.0 | 2023-09-18 | ||
Enamine | EN300-1854127-10g |
3-(2-fluoroethoxy)propan-1-amine |
593-00-0 | 10g |
$5283.0 | 2023-09-18 | ||
Enamine | EN300-1854127-1g |
3-(2-fluoroethoxy)propan-1-amine |
593-00-0 | 1g |
$1229.0 | 2023-09-18 | ||
Aaron | AR00EWFQ-500g |
3-(2-Fluoroethoxy)propylamine |
593-00-0 | 500g |
$29.00 | 2023-12-14 |
3-(2-fluoroethoxy)propan-1-amine Related Literature
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
Additional information on 3-(2-fluoroethoxy)propan-1-amine
Recent Advances in the Study of 3-(2-fluoroethoxy)propan-1-amine (CAS: 593-00-0) in Chemical Biology and Pharmaceutical Research
The compound 3-(2-fluoroethoxy)propan-1-amine (CAS: 593-00-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development. The briefing is based on a comprehensive review of recent academic literature, industry reports, and technical documents.
Recent studies have highlighted the versatility of 3-(2-fluoroethoxy)propan-1-amine as a building block in medicinal chemistry. Its fluorine-containing ethoxy group and primary amine functionality make it a valuable intermediate for the synthesis of bioactive molecules. Researchers have explored its incorporation into various pharmacophores to enhance drug-like properties such as solubility, metabolic stability, and target binding affinity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors with improved pharmacokinetic profiles.
In addition to its role in drug design, 3-(2-fluoroethoxy)propan-1-amine has shown promise in radiopharmaceutical applications. The fluorine-18 isotope can be introduced into the molecule, enabling its use as a positron emission tomography (PET) tracer. A recent preclinical study reported in Nuclear Medicine and Biology utilized this approach to develop a new PET probe for imaging neurodegenerative diseases, showcasing the compound's potential in diagnostic imaging.
The safety profile and toxicological characteristics of 3-(2-fluoroethoxy)propan-1-amine have also been investigated in recent toxicokinetic studies. While generally well-tolerated in animal models, researchers have noted the importance of careful dose optimization due to potential off-target effects associated with its metabolic byproducts. These findings underscore the need for further structure-activity relationship studies to maximize therapeutic benefits while minimizing adverse effects.
Looking ahead, the pharmaceutical industry is showing increasing interest in 3-(2-fluoroethoxy)propan-1-amine as a versatile scaffold for drug discovery. Several patent applications filed in 2023-2024 describe its incorporation into novel compounds targeting G protein-coupled receptors and ion channels. The compound's ability to modulate blood-brain barrier permeability makes it particularly attractive for central nervous system drug development, opening new avenues for treating neurological disorders.
In conclusion, 3-(2-fluoroethoxy)propan-1-amine (CAS: 593-00-0) represents an important chemical entity with diverse applications in pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable tool for medicinal chemists and drug developers. Continued research into its properties and applications is expected to yield significant advancements in multiple therapeutic areas in the coming years.
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